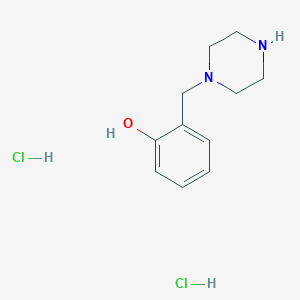

2-(Piperazin-1-ylmethyl)phenol dihydrochloride

説明

特性

IUPAC Name |

2-(piperazin-1-ylmethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFYMUMTWXGBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177360-33-6 | |

| Record name | 2-[(piperazin-1-yl)methyl]phenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Piperazin-1-ylmethyl)phenol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a piperazine derivative characterized by a phenolic structure. Its chemical formula is CHClNO, and it has a molecular weight of approximately 287.18 g/mol. The compound is soluble in water due to the presence of the dihydrochloride salt form, which enhances its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine moiety is known to enhance lipophilicity, allowing better penetration through cell membranes, while the phenolic group can participate in hydrogen bonding with active sites on proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways and modulation of apoptotic markers.

Case Studies

- Study on Antimicrobial Effects : A study published in 2024 evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound had a potent effect against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent in clinical settings .

- Anticancer Research : Another research effort focused on the anticancer properties of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Safety and Toxicity

While this compound shows promising biological activity, it also poses certain risks. Toxicological assessments indicate that it can cause skin irritation and is harmful if ingested. The safety profile must be thoroughly evaluated before clinical application .

科学的研究の応用

Medicinal Chemistry

2-(Piperazin-1-ylmethyl)phenol dihydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are promising, suggesting potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Micrococcus luteus | 2.0 |

| Staphylococcus aureus (MRSA) | 4.0 |

| Enterococcus faecalis (VRE) | 8.0 |

- CNS Activity: The compound's structural similarity to other piperazine derivatives suggests potential central nervous system activity. Research indicates interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Biological Studies

The compound has been employed in various biological studies, particularly focusing on enzyme inhibition and receptor binding:

- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalysis.

- Receptor Binding Studies: It acts as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules:

- Synthesis of Derivatives: The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it a valuable intermediate in organic synthesis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated effective growth inhibition, suggesting its potential for developing novel antibiotic treatments.

Case Study 2: CNS Interaction

Another study focused on the CNS effects of piperazine derivatives. The findings demonstrated that the introduction of the phenolic group in this compound enhanced its binding affinity for specific receptors compared to other piperazine compounds.

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting variations in substituents and physicochemical properties:

Key Research Findings

Substituent Effects on Pharmacokinetics

- Methyl groups on the piperazine ring (e.g., 1881289-09-3) may reduce metabolic degradation by steric hindrance .

- Aromatic Moieties: Replacing phenol with benzimidazole (e.g., 1177362-39-8) introduces nitrogen atoms capable of hydrogen bonding, altering target selectivity toward enzymes like kinases .

Salt Forms and Solubility

- All compounds listed are dihydrochloride salts, enhancing water solubility and stability. For example, levocetirizine dihydrochloride’s salt form ensures rapid absorption in oral formulations .

Physicochemical and Pharmacological Trends

- Molecular Weight : Higher molecular weights (e.g., flupentixol at 507.42 g/mol) correlate with extended half-lives due to reduced renal clearance .

準備方法

General Synthetic Strategy

The synthesis of 2-(Piperazin-1-ylmethyl)phenol derivatives typically follows a Mannich base formation route, which involves the condensation of:

- A phenolic compound (e.g., m-cresol or 2-phenol derivatives),

- Formaldehyde (as the methylene source),

- A substituted piperazine (acting as the amine component).

This reaction proceeds under reflux conditions in an appropriate solvent, usually ethanol, to yield the Mannich base intermediate. The dihydrochloride salt is then obtained by acidification with hydrochloric acid.

Detailed Preparation Procedure

Step 1: Mannich Reaction

- Reagents:

- Phenol derivative (e.g., m-cresol)

- Piperazine or substituted piperazine (e.g., 1-(4-nitrophenyl)piperazine)

- Formaldehyde solution (37%)

- Conditions:

- Molar ratio: 1:1: excess formaldehyde (approx. 6 mmol phenol, 6 mmol piperazine, 40 mmol formaldehyde)

- Solvent: Ethanol (approx. 15 mL)

- Temperature: Reflux for 24 hours

- Outcome:

- Formation of 2-(Piperazin-1-ylmethyl)phenol derivatives with moderate to high yields (~70%)

- Solid precipitate forms upon cooling and standing for about a week, facilitating isolation by filtration

This method was demonstrated in the synthesis of related phenolic Mannich bases such as 5-methyl-2-((4-(4-nitrophenyl)piperazin-1-yl)methyl)phenol, which shares structural similarity with 2-(Piperazin-1-ylmethyl)phenol.

Salt Formation: Dihydrochloride Preparation

- After isolation of the free base Mannich compound, the dihydrochloride salt is prepared by treating the free base with concentrated hydrochloric acid.

- The pH is adjusted to ≤2, and the mixture is stirred at room temperature (~25–30 °C) for around 15 minutes.

- The resulting dihydrochloride salt precipitates or remains in solution depending on the solvent system and can be isolated by filtration or crystallization.

Catalytic Hydrogenation (Optional Step for Nitro-Substituted Precursors)

In cases where the piperazine is substituted with nitro groups, catalytic hydrogenation is employed to reduce the nitro group to an amine before Mannich base formation.

- Catalyst: Palladium on charcoal (5% Pd/C)

- Hydrogen Source: Sodium hypophosphite monohydrate as a hydrogen donor

- Solvent: Methoxyethanol

- Conditions:

- Temperature: 70–75 °C

- Pressure: Atmospheric (1–5 atm)

- Reaction time: 30–45 minutes after addition of hydrogen source

- Work-up:

- Cooling to 25–30 °C

- Acidification with concentrated HCl to form dihydrochloride salt

- Filtration of catalyst and washing

This method is described for preparing piperazine intermediates that can be further converted to phenolic Mannich bases.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Mannich Reaction | Phenol derivative + Piperazine + Formaldehyde, reflux in ethanol, 24 h | 2-(Piperazin-1-ylmethyl)phenol (free base) |

| 2 | Salt Formation | Concentrated HCl, pH ≤ 2, room temp, 15 min | 2-(Piperazin-1-ylmethyl)phenol dihydrochloride |

| 3 | Catalytic Hydrogenation (if nitro present) | Pd/C catalyst, sodium hypophosphite, methoxyethanol, 70–75 °C | Reduced piperazine amine intermediate |

Characterization and Purity

- The synthesized compounds are characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy (both ^1H and ^13C NMR), confirming the structure and purity.

- Single crystal X-ray diffraction studies have been performed on related phenolic Mannich bases, revealing monoclinic crystal systems stabilized by hydrogen bonding and π–π interactions, which are important for the stability of the dihydrochloride salt form.

- Melting points are determined to assess purity, typically using standard melting point apparatus.

Notes on Solvents and Reaction Parameters

- Aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are preferred for certain steps, especially catalytic hydrogenation and alkylation reactions, due to their high boiling points and polarity.

- Reaction temperatures for Mannich reaction are generally reflux temperatures of ethanol (~78 °C), while hydrogenation is conducted at 70–75 °C.

- The molar equivalents of reagents are critical; formaldehyde is used in excess to drive the Mannich reaction to completion.

Research Findings and Optimization

- The Mannich base formation is highly efficient with yields around 70%, and the purity is sufficient for further applications without extensive purification.

- The dihydrochloride salt form enhances solubility and stability, which is beneficial for pharmaceutical or coordination chemistry applications.

- Hydrogen bonding and π–π stacking in the crystal lattice contribute to the compound’s stability, as confirmed by X-ray crystallography.

- Catalytic hydrogenation using sodium hypophosphite is a mild and effective method for reducing nitro substituents without over-reduction or decomposition.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Yield & Notes |

|---|---|---|---|

| Mannich Reaction | Phenol + Piperazine + Formaldehyde, EtOH reflux 24 h | 1:1 molar ratio (phenol:piperazine), excess formaldehyde | ~70% yield, solid precipitate formed |

| Dihydrochloride Salt Formation | Concentrated HCl, pH ≤ 2, 25–30 °C, 15 min | Acidification after Mannich base isolation | High purity salt, improved solubility |

| Catalytic Hydrogenation* | Pd/C catalyst, sodium hypophosphite, methoxyethanol, 70–75 °C | Atmospheric pressure, 30–45 min reaction | Effective nitro group reduction (if applicable) |

*Applicable when starting from nitro-substituted piperazines.

Q & A

Q. What are the standard synthesis methods for 2-(Piperazin-1-ylmethyl)phenol dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and phenolic precursors. Key reagents include alkylating agents (e.g., methylating agents) or coupling catalysts (e.g., EDCI/HOBt). Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF, THF), and pH (optimized for amine reactivity) critically affect yield and purity. For example, prolonged reaction times may lead to side products like N-alkylated byproducts .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization, while quantitative analysis employs HPLC with a C18 column and mobile phases like acetonitrile/water (with 0.1% TFA). Structural confirmation uses H/C NMR (in DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS). Residual solvents and water content are quantified via Karl Fischer titration .

Q. What are the solubility properties of this compound, and how should it be stored for long-term stability?

The dihydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol) but less so in non-polar solvents. Stock solutions (e.g., 10 mM in DMSO) should be aliquoted and stored at –20°C to prevent freeze-thaw degradation. Solid forms require desiccated storage at 2–8°C with inert gas purging to minimize hydrolysis .

Q. What safety protocols are essential for handling this compound in the laboratory?

Follow OSHA guidelines for acute toxicity testing (e.g., LD50 in rodents) and wear PPE (gloves, goggles, lab coats). Conduct skin/eye irritation assays (OECD 404/405) and ensure proper ventilation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Use design of experiments (DoE) to systematically vary parameters like temperature, solvent, and stoichiometry. For instance, reducing reaction temperature from 80°C to 60°C decreases N-alkylation byproducts. Solvent screening (e.g., switching from DMF to THF) can improve regioselectivity. Real-time monitoring via in situ FTIR or Raman spectroscopy helps identify intermediates and adjust conditions dynamically .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Cross-reference purity data (HPLC >98%) and employ computational docking (AutoDock Vina) to confirm target binding modes. Reproducibility is enhanced by adhering to standardized protocols (e.g., NIH assay guidance) .

Q. What computational strategies enhance the design of derivatives with improved target selectivity?

Combine quantum mechanical calculations (DFT for transition states) with molecular dynamics simulations to predict binding affinities. Tools like Schrödinger’s Glide or MOE’s docking module assess interactions with off-target receptors (e.g., serotonin vs. dopamine receptors). Machine learning models (e.g., Random Forest) trained on SAR data can prioritize synthetic targets .

Q. How does the compound interact with neurotransmitter receptors, and what experimental models are suitable for mechanistic studies?

It acts as a modulator of serotonin (5-HT) and adrenergic receptors. Use transfected HEK293 cells for receptor-binding assays (IC50 determination) or ex vivo electrophysiology in rodent brain slices. Confocal imaging with fluorescent probes (e.g., Fluo-4 for Ca flux) quantifies downstream signaling .

Q. What advanced chromatographic methods address co-elution issues in purity analysis?

Employ UPLC with tandem columns (HILIC + reversed-phase) or chiral stationary phases for enantiomeric separation. Mass-directed purification (LC-MS) isolates trace impurities (<0.1%) for structural elucidation via NMR. For charged intermediates, ion-pair chromatography (e.g., with heptafluorobutyric acid) improves resolution .

Q. How can regioselectivity challenges in modifying the piperazine ring be addressed?

Protect reactive amines with Boc or Fmoc groups before functionalization. Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to direct substitution. Kinetic studies (via stopped-flow UV-Vis) identify rate-limiting steps, enabling selective modification of the phenol or piperazine moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。